molecular formula C3H6O3 B583790 DL-[1,2-13C2]glyceraldehyde CAS No. 478529-51-0

DL-[1,2-13C2]glyceraldehyde

Cat. No. B583790
CAS RN: 478529-51-0
M. Wt: 92.063
InChI Key: MNQZXJOMYWMBOU-ZKDXJZICSA-N
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Description

DL-[1,2-13C2]glyceraldehyde is an isotope form of glyceraldehyde . Glyceraldehyde is the simplest of all aldoses and has been shown to be one of the carbonyl metabolites of dietary fructose . It serves as an efficient cross-linking agent and is considered non-toxic . It is an intermediate of a number of metabolic pathways such as glycolysis and the pentose phosphate pathway .


Synthesis Analysis

Researchers have suggested that the condensation of low-molecular-weight aldehydes under basic conditions (e.g., pH > 11) is the prebiotic reaction responsible for the abiotic formation of carbohydrates . This study investigates the stability of DL-glyceraldehyde and its reaction products under the simulated conditions of an Archean surface hydrothermal system . In hot (323 K) and acidic (pH 2) solutions under the presence of suspended iron (III) oxide hydroxide powder, DL-glyceraldehyde readily decomposes into low-molecular-weight compounds and transforms into sugar-like molecules via condensation reactions .


Molecular Structure Analysis

The molecular formula of DL-[1,2-13C2]glyceraldehyde is (13C)2CH6O3 . The molecular weight is 92.06 . The IUPAC Standard InChI is InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2 .


Chemical Reactions Analysis

DL-glyceraldehyde readily decomposes into low-molecular-weight compounds and transforms into sugar-like molecules via condensation reactions under certain conditions . For example, under simulated hydrothermal conditions, it decomposes into low-molecular-weight compounds and transforms into sugar-like molecules .


Physical And Chemical Properties Analysis

DL-[1,2-13C2]glyceraldehyde is a solid substance . It has a molecular weight of 92.06 and a molecular formula of (13C)2CH6O3 . It is stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place .

Scientific Research Applications

  • Synthesis of Isotopically Labeled Compounds : DL-[1,2-^13C2]glyceraldehyde has been utilized in the synthesis of isotopically labeled compounds. For instance, a study demonstrated the transketolase-catalyzed synthesis of D-[1,2-^13C2]xylulose from DL-[1,2-^13C2]glyceraldehyde, which is significant in carbohydrate chemistry and metabolic studies (Demuynck et al., 1990).

  • Structural Analysis : The compound has been studied for its molecular structure. An X-ray study of DL-glyceraldehyde revealed insights into its chair-form symmetrical p-dioxan structure, which is important for understanding its chemical behavior (Senma et al., 1973).

  • Dimerization Studies : Research has been conducted on the spontaneous dimerization of DL- and D-glyceraldehyde, providing insights into the molecular structures and stability of the resulting diastereoisomers (García-Jiménez et al., 2005).

  • Inhibition of Glycolysis and Protein Synthesis : DL-Glyceraldehyde has been found to inhibit glycolysis and depress the incorporation of labeled amino acids into proteins, providing insights into metabolic processes in normal and neoplastic tissues (Guidotti et al., 1964).

  • Analysis of Reducing Sugars in Aqueous Solution : DL-Glyceraldehyde has been analyzed in aqueous solutions to determine the composition of reducing sugars, contributing to the understanding of carbohydrate chemistry (Angyal & Wheen, 1980).

  • Study of Non-Enzymatic Reactions : It has been involved in studies of non-enzymatic interactions, such as the study of glyoxylate interactions with amino acids, highlighting its role in advanced glycation end products formation (Dutta et al., 2007).

  • Chemical Evolution Research : DL-Glyceraldehyde has been investigated in the context of chemical evolution, particularly under gamma irradiation, contributing to the understanding of prebiotic chemistry (Cruz-Castañeda et al., 2017).

Safety and Hazards

DL-[1,2-13C2]glyceraldehyde should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Avoid dust formation. Do not ingest. Do not breathe vapours/dust .

Future Directions

Research on DL-[1,2-13C2]glyceraldehyde and similar compounds continues to be of interest, particularly in the context of chemical evolution and the origin of life . The study of the stability of DL-glyceraldehyde and its reaction products under simulated conditions of an Archean surface hydrothermal system is one such area of ongoing research .

properties

IUPAC Name

2,3-dihydroxy(1,2-13C2)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-ZKDXJZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH]([13CH]=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.063 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-[1,2-13C2]glyceraldehyde

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